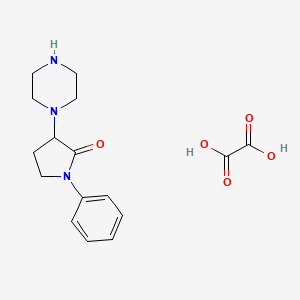

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

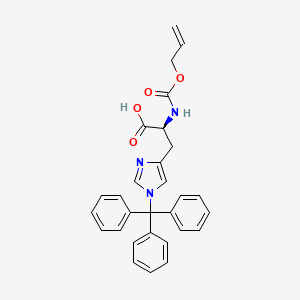

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is a compound with the CAS Number: 1280290-03-0 . It has a molecular weight of 245.32 . This compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, involves various strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The InChI Code for 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is 1S/C14H19N3O/c18-14-13 (16-10-7-15-8-11-16)6-9-17 (14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 245.32 .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Effects

A study on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives highlighted compounds with strong antiarrhythmic and antihypertensive activities. These effects were attributed to their alpha-adrenolytic properties, emphasizing the significance of the 1-phenylpiperazine moiety in their pharmacological profile (Malawska et al., 2002).

Antimicrobial and Anticancer Activity

Research on piperazine-2,6-dione derivatives highlighted their quantitative yields under microwave irradiation and their evaluation for anticancer activity. This study demonstrates the potential of these derivatives in therapeutic applications, showcasing their effectiveness against various cancer cell lines (Kumar et al., 2013).

Molecular Docking and Estrogen Receptor Binding

The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and cytotoxic activities against cancer cell lines reveal the intricate relationship between molecular structure and biological activity. These findings highlight the role of molecular docking in understanding and optimizing therapeutic potential (Parveen et al., 2017).

Photoluminescence and Photocatalytic Properties

The study on metal-organic frameworks based on 1,3,5-triazine-2,4,6-triyltrithio-triacetate demonstrates the utility of these compounds in photoluminescence and photocatalytic activities. This research opens avenues for the application of such compounds in environmental remediation and the development of advanced materials (Gong et al., 2013).

Anticonvulsant Activity

A study on the anticonvulsant activity of 3‐substituted and 3‐unsubstituted N‐[(4‐arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione derivatives highlights the synthesis of a new series of potential anticonvulsant agents. The investigation into their pharmacological profile, safety, and mechanism of action contributes valuable knowledge to the development of novel antiepileptic drugs (Rybka et al., 2017).

Wirkmechanismus

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKFZUBRGIYWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)

![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)

![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)